![molecular formula C20H25N5O5S B2565576 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide CAS No. 868220-59-1](/img/structure/B2565576.png)
1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide
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Overview
Description
This compound is a derivative of 1,2,4-triazole . Triazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties . The compound’s structure includes a 1,2,4-triazole ring, a thiazole ring, and a piperidine ring, all of which are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of the compound is C20H25N5O5S . It includes a 1,2,4-triazole ring, a thiazole ring, and a piperidine ring . The exact molecular structure would require further analysis, such as X-ray diffraction, which is not provided in the available resources.Scientific Research Applications
Triazole Derivatives and Their Applications
Triazole derivatives are known for their broad spectrum of biological activities, making them a significant focus in the field of drug discovery. The 1,2,4-triazole ring, in particular, has been identified as a core structure in the development of new therapeutic agents due to its antimicrobial, antifungal, antiviral, and anticancer properties. Compounds incorporating the 1,2,4-triazole motif have demonstrated promising applications in addressing a variety of diseases, including bacterial and fungal infections, as well as certain types of cancer (Ohloblina, 2022; Verma et al., 2019).
Piperazine Derivatives and Their Medicinal Potential
Piperazine and its derivatives are notable for their versatility in drug design, contributing to compounds with a wide range of therapeutic effects, including antipsychotic, antidepressant, antihistamine, and anticancer activities. The incorporation of the piperazine moiety into drug molecules has been linked to enhanced pharmacological properties, underscoring its value in the development of new medications. Research has highlighted the role of piperazine derivatives in treating central nervous system disorders, showcasing their potential as CNS-active drugs (Saganuwan, 2017; Rathi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole structure have been found to exhibit cytotoxic activities against tumor cell lines .
Mode of Action
It’s suggested that similar compounds may interact with their targets through the formation of a c-n bond between the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of a c=o bond .
Biochemical Pathways
Compounds with similar structures have been found to exhibit cytotoxic activities, suggesting they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s suggested that similar compounds may be stabilized by strong intramolecular interactions .
properties
IUPAC Name |
1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-28-13-8-12(9-14(29-2)16(13)30-3)15(24-6-4-11(5-7-24)18(21)26)17-19(27)25-20(31-17)22-10-23-25/h8-11,15,27H,4-7H2,1-3H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFCISINEOTHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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